

# Spectroscopic and Structural Elucidation of 6-(Piperidin-2-yl)quinoline: A Technical Guide

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## Compound of Interest

Compound Name: 6-(Piperidin-2-yl)quinoline

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This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for a compound structurally analogous to **6-(Piperidin-2-yl)quinoline**. Due to the absence of publicly available NMR data for the exact target molecule, this document presents the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for 1-(quinolin-3-yl)piperidin-2-ol, a closely related structural analog. This information is intended to serve as a valuable reference for researchers engaged in the synthesis, characterization, and development of novel quinoline-based compounds.

## NMR Data Presentation

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for 1-(quinolin-3-yl)piperidin-2-ol. This data provides insights into the chemical environment of the protons and carbons within the molecule.

Table 1:  $^1\text{H}$  NMR Data for 1-(quinolin-3-yl)piperidin-2-ol

Chemical Shift ( $\delta$ ) ppm
8.73
8.01
7.89
7.63
7.52
7.39
7.26
5.12
4.21
3.12
2.21
1.89-1.65

Disclaimer: The data presented is for the structural analog 1-(quinolin-3-yl)piperidin-2-ol as reported in scientific literature.[\[1\]](#)[\[2\]](#)

Table 2:  $^{13}\text{C}$  NMR Data for 1-(quinolin-3-yl)piperidin-2-ol

Chemical Shift ( $\delta$ ) ppm
149.8
147.2
139.1
132.5
129.2
128.7
127.9
126.8
122.3
84.1
59.2
47.9
31.8
24.9
19.4

Disclaimer: The data presented is for the structural analog 1-(quinolin-3-yl)piperidin-2-ol as reported in scientific literature.[\[1\]](#)[\[2\]](#)

## Experimental Protocols

The acquisition of high-quality NMR data is crucial for accurate structural elucidation. The following is a generalized experimental protocol for obtaining  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of quinoline and piperidine derivatives, based on common laboratory practices.

Instrumentation:

- A high-field NMR spectrometer, such as a Bruker Avance III HD 400 MHz or similar, equipped with a 5 mm broadband probe.

#### Sample Preparation:

- **Solvent Selection:** Deuterated chloroform ( $\text{CDCl}_3$ ) is a commonly used solvent for similar organic molecules. Other deuterated solvents such as dimethyl sulfoxide- $\text{d}_6$  ( $\text{DMSO-d}_6$ ) or methanol- $\text{d}_4$  ( $\text{CD}_3\text{OD}$ ) may be used depending on the solubility of the compound.
- **Sample Concentration:** Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).

#### $^1\text{H}$ NMR Spectroscopy Parameters:

- **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- **Spectral Width:** Approximately 12-16 ppm.
- **Acquisition Time:** 2-4 seconds.
- **Relaxation Delay:** 1-5 seconds.
- **Number of Scans:** 16-64 scans, depending on the sample concentration.
- **Temperature:** 298 K (25 °C).

#### $^{13}\text{C}$ NMR Spectroscopy Parameters:

- **Pulse Program:** A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
- **Spectral Width:** Approximately 200-240 ppm.
- **Acquisition Time:** 1-2 seconds.
- **Relaxation Delay:** 2-5 seconds.

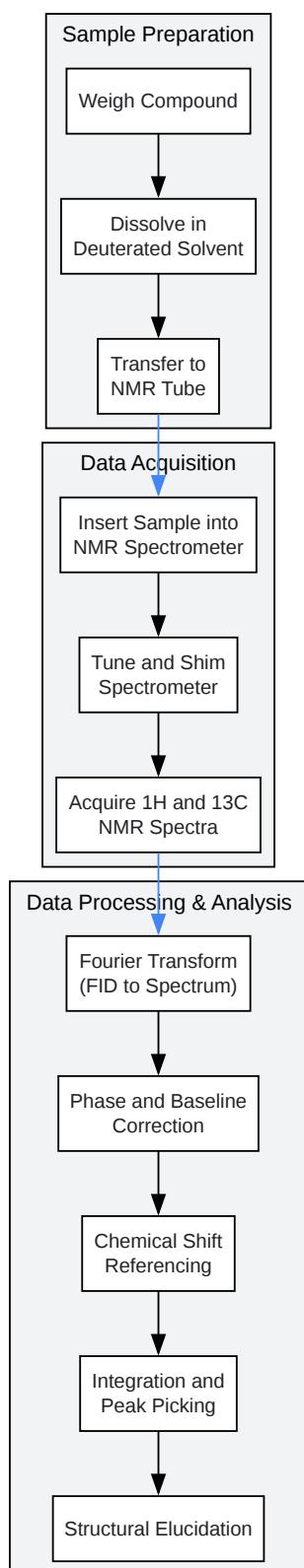
- Number of Scans: 1024-4096 scans, or more, as  $^{13}\text{C}$  has a low natural abundance.
- Temperature: 298 K (25 °C).

Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the solvent peak or TMS.
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum.
- Analyze the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants (J-values) in the  $^1\text{H}$  NMR spectrum.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for NMR data acquisition and analysis.



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Caption: General workflow for NMR analysis.

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## References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis, spectral characterization and density functional theory exploration of 1-(quinolin-3-yl)piperidin-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
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